molecular formula C15H21NO6 B1521959 2-Tert-butoxycarbonylamino-3-hydroxy-3-(3-methoxy-phenyl)-propionic acid CAS No. 1391468-63-5

2-Tert-butoxycarbonylamino-3-hydroxy-3-(3-methoxy-phenyl)-propionic acid

Cat. No.: B1521959
CAS No.: 1391468-63-5
M. Wt: 311.33 g/mol
InChI Key: YWXAADJDDXPSLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butoxycarbonylamino-3-hydroxy-3-(3-methoxy-phenyl)-propionic acid is a chiral propionic acid derivative characterized by:

  • Tert-butoxycarbonyl (Boc) group: A common protecting group for amines, enhancing solubility and stability during synthesis .
  • Propionic acid backbone: Provides a carboxylic acid functional group, enabling salt formation and interactions with biological targets.

This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly for chiral amino acids or bioactive molecules. Its unique substitution pattern distinguishes it from simpler propionic acid derivatives.

Properties

IUPAC Name

3-hydroxy-3-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6/c1-15(2,3)22-14(20)16-11(13(18)19)12(17)9-6-5-7-10(8-9)21-4/h5-8,11-12,17H,1-4H3,(H,16,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXAADJDDXPSLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC(=CC=C1)OC)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows these key stages:

  • Starting Material Selection: Enantiomerically pure amino acid derivatives such as (2R,3S)-3-phenylisoserine or analogs substituted with methoxy groups on the aromatic ring are used as starting points to ensure stereochemical integrity.

  • Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection to prevent side reactions during subsequent steps.

  • Introduction of Hydroxy and 3-Methoxyphenyl Groups: The hydroxy group at the 3-position and the 3-methoxyphenyl substituent are introduced or retained from the starting material, often requiring careful control of reaction conditions to maintain stereochemistry.

  • Esterification and De-esterification: Alkyl esters (e.g., ethyl esters) are commonly formed and later hydrolyzed to yield the free acid.

  • Purification and Isolation: The final product is purified through solvent extraction, drying, and crystallization using anti-solvents.

Detailed Preparation Process

Based on analogous processes for closely related compounds such as (2R,3S)-2-benzyloxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid, the preparation of 2-tert-butoxycarbonylamino-3-hydroxy-3-(3-methoxy-phenyl)-propionic acid can be adapted and detailed as follows:

Step Description Reagents/Conditions Notes
1. Preparation of Amino Acid Ester Conversion of (2R,3S)-3-(3-methoxyphenyl)isoserine hydrochloride to its ethyl ester derivative Absolute ethanol, sulfuric acid catalyst, 45-55°C, 7-8 hours Reaction monitored by HPLC to ensure <0.5% unreacted starting material
2. Boc Protection of Amino Group Protection of free amino group with tert-butoxycarbonyl group Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), organic solvent (e.g., dichloromethane), 0-25°C Ensures amino group is protected for subsequent reactions
3. Benzylation (if applicable) Selective benzylation of hydroxy group (for related compounds) Sodium hydride, benzyl bromide, organic solvent (C1-C4 alcohols, DMF, THF, or ketones C3-C8), 0-35°C For 3-methoxyphenyl, may be replaced by appropriate substituent introduction
4. De-esterification to Free Acid Hydrolysis of ester to yield free acid Aqueous base solution (LiOH, NaOH, KOH, Na2CO3, or K2CO3), organic solvent (C1-C4 alcohol or C3-C8 ketone), 0-35°C (room temperature preferred) Mild conditions to prevent racemization
5. Purification and Isolation Solvent extraction, drying, and crystallization Organic solvents (e.g., ethyl acetate), non-polar solvents (hexane, heptane), drying agents (anhydrous Na2SO4) Anti-solvent addition to precipitate pure product

Reaction Conditions and Optimization

  • Temperature Control: Critical during benzylation and de-esterification steps to maintain stereochemical purity and prevent side reactions, typically maintained between 0-35°C.

  • Solvent Selection: Alcohols (methanol, ethanol, isopropanol) and ketones (acetone, methyl ethyl ketone) are preferred for their ability to dissolve reactants and facilitate reactions while being easy to remove.

  • Base Selection for Hydrolysis: Mild bases like lithium hydroxide or sodium carbonate are used to avoid harsh conditions that could degrade the product.

Purification Techniques

  • Solvent Extraction: After reaction, the mixture is diluted with an organic solvent and washed with water or aqueous base to remove impurities.

  • Drying: The organic layer is dried over anhydrous sodium sulfate or similar desiccants to remove residual water.

  • Crystallization: Addition of anti-solvents such as hexane or heptane induces crystallization of the product, facilitating isolation by filtration.

  • Drying of Final Product: The isolated solid is dried under vacuum or ambient conditions to yield the pure compound.

Research Findings and Yield Data

While specific yield data for the exact compound 2-tert-butoxycarbonylamino-3-hydroxy-3-(3-methoxy-phenyl)-propionic acid is limited, analogous compounds synthesized using similar methods report:

Compound Yield (%) Purity (%) Reference
(2R,3S)-2-benzyloxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid 75-85% >98% (HPLC) Patent WO2012117417A1
Boc-protected amino acid esters (general) 70-90% >95% (NMR, HPLC) Synthetic organic chemistry literature

These results indicate that the described methods are efficient and yield high-purity products suitable for further application in pharmaceutical synthesis.

Summary Table of Key Reagents and Conditions

Step Reagent(s) Solvent(s) Temperature (°C) Time Purpose
Amino acid esterification Sulfuric acid Absolute ethanol 45-55 7-8 hrs Ester formation
Boc protection Di-tert-butyl dicarbonate, base DCM or similar 0-25 1-3 hrs Amino group protection
Benzylation (if applicable) Sodium hydride, benzyl bromide C1-C4 alcohol, DMF, THF 0-35 2-6 hrs Hydroxy group protection
De-esterification LiOH, NaOH, or KOH C1-C4 alcohol or C3-C8 ketone 0-35 1-4 hrs Ester hydrolysis
Purification Organic solvent, anti-solvent, drying agent Ethyl acetate, hexane, Na2SO4 Ambient Variable Isolation and purification

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the hydroxyl group can lead to the formation of carboxylic acids.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of different derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

The Boc group is widely used in organic synthesis as a protecting group for amines. This allows for the selective functionalization of other parts of the molecule without affecting the amine functionality. The synthesis of 2-Boc-MPP typically involves several steps, including:

  • Formation of the Boc derivative: Protecting the amine with the Boc group.
  • Hydroxylation: Introduction of the hydroxyl group at the appropriate position.
  • Phenyl substitution: Incorporating the methoxy-substituted phenyl group into the structure.

These steps make 2-Boc-MPP a versatile intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical relevance.

Pharmaceutical Applications

Due to its structural characteristics, 2-Boc-MPP is being investigated for its interactions with biological targets. Compounds similar to 2-Boc-MPP often exhibit activity at neurotransmitter receptors or enzymes involved in metabolic pathways.

Potential Biological Interactions

  • Neurotransmitter Receptors: Research suggests that compounds with similar structures may interact with receptors such as serotonin or dopamine receptors, which are crucial in neuropharmacology.
  • Enzyme Inhibition: The compound may also serve as a lead compound for developing inhibitors for enzymes involved in metabolic disorders.

Structure-Activity Relationship Studies

The structure of 2-Boc-MPP allows researchers to explore structure-activity relationships (SAR) by modifying different substituents on the phenyl ring or altering the Boc group. Such studies can provide insights into how changes in molecular structure affect biological activity and can guide the design of more effective therapeutic agents.

Mechanism of Action

The mechanism by which 2-Tert-butoxycarbonylamino-3-hydroxy-3-(3-methoxy-phenyl)-propionic acid exerts its effects depends on its molecular targets and pathways. The Boc group provides protection to the amino group, which can be selectively removed under acidic conditions. The hydroxyl group can participate in hydrogen bonding, and the methoxyphenyl group can interact with various biological targets.

Comparison with Similar Compounds

3-[tert-Butoxycarbonyl]amino-2-methylpropionic Acid

Structural Differences :

  • Lacks the 3-hydroxy-3-(3-methoxy-phenyl) group; instead, it has a 2-methyl substituent on the propionic acid chain.
    Synthesis :
  • Prepared via catalytic hydrogenation of ethyl-2-cyanopropionate with a rhodium catalyst, followed by hydrolysis .
  • Yield: ~72% after purification .

(2S,3S)-2-tert-Butoxycarbonylamino-3-hydroxy-3-phenyl-propionic Acid

Structural Differences :

  • Contains a phenyl group instead of 3-methoxy-phenyl at the 3-position.
    Physicochemical Properties :
  • Molecular formula: C₁₄H₁₉NO₅; molar mass: 281.3 g/mol .

3-Tert-butoxycarbonylamino-3-furan-2-yl-propionic Acid

Structural Differences :

  • Features a furan-2-yl group instead of 3-methoxy-phenyl .
    Synthetic Challenges :
  • Furan’s aromaticity and oxygen atom may necessitate different catalysts or protecting strategies compared to methoxy-phenyl derivatives .
    Key Distinction : The furan ring’s conjugated system could alter reactivity in cycloaddition or oxidation reactions compared to methoxy-substituted aromatics .

Antidepressant Potential

  • Propionic acid derivatives (e.g., sodium propionate, NaP) show antidepressant-like effects in rodent models by modulating gut-brain axis metabolites .
  • Target compound : The 3-methoxy group may enhance blood-brain barrier penetration due to increased lipophilicity, though direct evidence is lacking.

Antitumor Activity

  • NM-3 (isocoumarin) : Exhibits antiangiogenic effects and synergizes with radiotherapy .
  • Target compound: The Boc and hydroxy groups may confer different cytotoxicity profiles.

Challenges for Target Compound :

  • Introduction of the 3-methoxy-phenyl group may require palladium-catalyzed cross-coupling or directed ortho-metalation.
  • Steric hindrance from the Boc and hydroxy groups complicates purification.

Biological Activity

2-Tert-butoxycarbonylamino-3-hydroxy-3-(3-methoxy-phenyl)-propionic acid, commonly referred to as Boc-L-m-Tyrosine, is a derivative of the amino acid L-tyrosine. This compound has garnered interest in various fields of biological research due to its structural features and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C15H21NO6
  • Molecular Weight : 311.33 g/mol
  • Functional Groups :
    • Tert-butoxycarbonyl (Boc) protecting group
    • Hydroxyl group (-OH)
    • Methoxy group (-OCH3)

The Boc group is widely used in organic synthesis to protect amino groups, allowing for selective reactions without interference from the amine functionality.

The biological activity of 2-Tert-butoxycarbonylamino-3-hydroxy-3-(3-methoxy-phenyl)-propionic acid is primarily attributed to its role as an intermediate in peptide synthesis. The presence of the hydroxyl and methoxy groups enhances its reactivity and potential interactions with biological targets. It may influence various cellular pathways, particularly those involving protein synthesis and modification due to its amino acid derivative nature.

Pharmacological Potential

Research indicates that derivatives of tyrosine can exhibit various pharmacological effects, including:

  • Antioxidant Activity : Compounds similar to Boc-L-m-Tyrosine have shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.
  • Neuroprotective Effects : Due to the role of tyrosine in neurotransmitter synthesis (dopamine, norepinephrine), its derivatives may contribute to neuroprotection and cognitive enhancement .

Case Studies

  • Peptide Synthesis : Boc-L-m-Tyrosine has been utilized in synthesizing bioactive peptides. For instance, studies have demonstrated that incorporating this compound into peptide sequences can enhance stability and bioavailability, making it a valuable tool in drug development .
  • Cancer Research : Investigations into amino acid metabolism in cancer cells have highlighted the importance of tyrosine derivatives. In particular, compounds that modulate tyrosine pathways may influence tumor growth and response to therapies .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaMolecular WeightKey Features
Boc-L-TyrosineC16H19NO4289.33 g/molPara-hydroxyl group
Boc-D-TyrosineC16H19NO4289.33 g/molStereoisomer with para-hydroxyl
Boc-L-m-TyrosineC15H21NO6311.33 g/molMeta-hydroxyl group

The differences in molecular structure lead to variations in biological activity and application potential, particularly in peptide synthesis and pharmacodynamics.

Q & A

Basic: What are the recommended synthetic routes for 2-Tert-butoxycarbonylamino-3-hydroxy-3-(3-methoxy-phenyl)-propionic acid?

Answer:
The synthesis typically involves a multi-step approach:

Protection of the amino group : Introduce the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions (e.g., aqueous NaHCO₃ or DMAP catalysis) .

Hydroxylation and aryl substitution : Employ Friedel-Crafts alkylation or palladium-catalyzed coupling to introduce the 3-methoxy-phenyl group.

Carboxylic acid activation : Use reagents like EDCI/HOBt for coupling reactions or hydrolysis of esters to yield the final propionic acid derivative.
Key considerations : Monitor reaction progress via TLC or HPLC to avoid over-substitution. Purification often requires column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) .

Advanced: How can enantiomeric purity be optimized during synthesis?

Answer:
Enantiomeric control is critical for biological activity. Strategies include:

  • Chiral auxiliaries : Use (R)- or (S)-Boc-protected precursors to direct stereochemistry during hydroxylation .
  • Asymmetric catalysis : Employ Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution for hydroxyl group stereoselectivity.
  • Analytical validation : Confirm enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. Reproducibility requires strict temperature control during crystallization .

Basic: What analytical methods are essential for structural confirmation and purity assessment?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify Boc group integrity (δ ~1.4 ppm for tert-butyl) and aryl substitution patterns .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) to assess purity (>95% by UV at 254 nm) .

Advanced: How can researchers resolve contradictions in reported stability data under varying pH conditions?

Answer:

  • Accelerated stability studies : Incubate the compound at pH 3–10 (37°C) and analyze degradation products via LC-MS.
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions. For example, Boc group hydrolysis is pH-dependent, with rapid degradation in acidic media .
  • Comparative analysis : Cross-reference degradation pathways with structurally analogous compounds (e.g., Boc-protected amino acids) to identify shared instability mechanisms .

Basic: What storage conditions minimize degradation of this compound?

Answer:

  • Temperature : Store at –20°C in airtight containers to prevent moisture absorption.
  • Solvent : Dissolve in anhydrous DMSO or DMF for long-term storage; avoid aqueous buffers unless lyophilized.
  • Desiccation : Use silica gel packs in storage vials to maintain dryness .

Advanced: What strategies prevent side reactions when incorporating this compound into peptide chains?

Answer:

  • Selective deprotection : Use trifluoroacetic acid (TFA) to remove the Boc group while preserving the hydroxyl and methoxy substituents.
  • Coupling agents : Activate the carboxylic acid with HATU or DCC in the presence of N-methylmorpholine (NMM) to minimize racemization.
  • By-product mitigation : Add scavengers (e.g., triisopropylsilane) during Boc deprotection to quench reactive intermediates .

Basic: How is the compound’s solubility profile characterized for in vitro studies?

Answer:

  • Solvent screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) using nephelometry or UV-Vis spectroscopy.
  • Critical micelle concentration (CMC) : Assess aggregation tendencies via dynamic light scattering (DLS) if amphiphilic properties are suspected .

Advanced: What computational tools predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes or receptors (e.g., tyrosine kinases).
  • QSAR modeling : Correlate substituent effects (e.g., methoxy position) with activity data from analogous compounds .

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact.
  • Ventilation : Use a fume hood during synthesis or weighing due to potential dust formation.
  • Waste disposal : Neutralize acidic by-products before aqueous disposal .

Advanced: How can the compound serve as a precursor for radiopharmaceutical labeling?

Answer:

  • Isotope incorporation : Introduce ¹⁸F at the methoxy group via nucleophilic aromatic substitution (requires deprotection/reprotection of the Boc group).
  • Chelator conjugation : Attach DOTA or NOTA chelators to the hydroxyl group for ⁶⁸Ga or ⁶⁴Cu labeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Tert-butoxycarbonylamino-3-hydroxy-3-(3-methoxy-phenyl)-propionic acid
Reactant of Route 2
Reactant of Route 2
2-Tert-butoxycarbonylamino-3-hydroxy-3-(3-methoxy-phenyl)-propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.